4-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid
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Overview
Description
4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually refluxed for several hours and monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This can lead to various biological effects, including apoptosis in cancer cells or reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(4Z)-1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzoic acid
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Uniqueness
What sets 4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID apart is its unique structural configuration, which imparts specific biological activities not commonly found in other pyrazole derivatives. Its dual nitrogen atoms and phenyl groups contribute to its distinctive reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C22H16N4O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C22H16N4O3/c27-21-20(24-23-17-13-11-16(12-14-17)22(28)29)19(15-7-3-1-4-8-15)25-26(21)18-9-5-2-6-10-18/h1-14,25H,(H,28,29) |
InChI Key |
KHVAFCSGRFRLPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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